N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-naphthamide
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Description
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-naphthamide, also known as THQ-Nap, is a small molecule that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Telomere Targeting in Cancer Research
Naphthalene diimide derivatives, including compounds related to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-naphthamide, have shown potential as telomere targeting agents in cancer research. Specifically, these compounds are potent stabilizers of human telomeric and gene promoter DNA quadruplexes. In studies, they have exhibited inhibitory effects on the growth of human cancer cells, both in vitro and in vivo. The lead compound in this category induces cellular senescence without inhibiting telomerase activity, suggesting its potential application in cancer treatment, especially in targeting pancreatic cancer cells (Micco et al., 2013).
Luminescent Properties and Photo-induced Electron Transfer
Compounds structurally related to this compound, such as piperazine substituted naphthalimides, have been synthesized and studied for their luminescent properties. These studies reveal interesting aspects of photo-induced electron transfer, which is a critical process in various applications, including photovoltaics and photocatalysis. The fluorescence quantum yields and free energy of charge separation in these compounds indicate their potential use in designing novel materials for light-harvesting applications (Gan et al., 2003).
Antihypertensive Potential
Research into piperidine derivatives with quinazoline ring systems, closely related to the chemical structure , has shown that these compounds may have antihypertensive properties. The derivatives tested demonstrated significant hypotension effects in animal models, indicating their potential as therapeutic agents for hypertension (Takai et al., 1986).
Anticonvulsant Agent Development
In the field of neuropharmacology, derivatives of 1,2,3,4-tetrahydroisoquinolines, which share a similar core structure with this compound, have been investigated as potential anticonvulsant agents. These studies have led to the identification of compounds with significant activity against audiogenic seizures in mice, suggesting their potential use in treating epilepsy and related disorders (Gitto et al., 2006).
properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c29-24(20-10-5-7-17-6-1-2-8-19(17)20)27-18-12-14-28(15-13-18)23-21-9-3-4-11-22(21)25-16-26-23/h1-2,5-8,10,16,18H,3-4,9,11-15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSHHDUUBVWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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